molecular formula C44H68O8 B147714 di-Calciphor CAS No. 135608-06-9

di-Calciphor

Cat. No. B147714
M. Wt: 725 g/mol
InChI Key: BJCPXBBUCVFUCJ-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-Calciphor is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a synthetic molecule that has been synthesized using a specific method and has been found to have a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of di-Calciphor is not fully understood. However, it has been found to have an inhibitory effect on certain enzymes, such as tyrosinase, which is involved in the production of melanin. It has also been found to have an antioxidant effect, which may be due to its ability to scavenge free radicals.

Biochemical And Physiological Effects

Di-Calciphor has been found to have a range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the production of melanin, which may have potential applications in the treatment of hyperpigmentation disorders. It has also been found to have an antioxidant effect, which may have potential applications in the treatment of oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

Di-Calciphor has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic molecule, which means that it can be easily synthesized and purified. Another advantage is that it has a range of potential applications in scientific research. However, one of the limitations is that the mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of di-Calciphor. One direction is to further investigate its mechanism of action, which may lead to a better understanding of its potential applications. Another direction is to investigate its potential applications in the treatment of hyperpigmentation disorders and oxidative stress-related disorders. Additionally, further studies could be conducted to investigate the potential toxicity of di-Calciphor and its safety for use in humans.
Conclusion:
In conclusion, di-Calciphor is a synthetic molecule that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been found to have a range of biochemical and physiological effects and has been used as a tool to study the mechanisms of action of various biological processes. While its mechanism of action is not fully understood, it has potential applications in the treatment of hyperpigmentation disorders and oxidative stress-related disorders. Further studies are needed to investigate its potential toxicity and safety for use in humans.

Synthesis Methods

Di-Calciphor is a synthetic molecule that is synthesized using a specific method. The synthesis method involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with 1,2-benzenediamine in the presence of a catalyst. The reaction leads to the formation of di-Calciphor, which is then purified using various techniques.

Scientific Research Applications

Di-Calciphor has been found to have a range of scientific research applications. It has been used in various studies to investigate its biochemical and physiological effects. It has also been used as a tool to study the mechanisms of action of various biological processes.

properties

CAS RN

135608-06-9

Product Name

di-Calciphor

Molecular Formula

C44H68O8

Molecular Weight

725 g/mol

IUPAC Name

7-[2-[2-[3-(6-carboxyhexyl)-4-[(E)-4,4-dimethyl-3-oxooct-1-enyl]-2-oxocyclopent-3-en-1-yl]-4,4-dimethyl-3-oxooctyl]-5-oxocyclopenten-1-yl]heptanoic acid

InChI

InChI=1S/C44H68O8/c1-7-9-27-43(3,4)38(46)26-24-32-29-35(41(51)34(32)20-16-12-14-18-22-40(49)50)36(42(52)44(5,6)28-10-8-2)30-31-23-25-37(45)33(31)19-15-11-13-17-21-39(47)48/h24,26,35-36H,7-23,25,27-30H2,1-6H3,(H,47,48)(H,49,50)/b26-24+

InChI Key

BJCPXBBUCVFUCJ-SHHOIMCASA-N

Isomeric SMILES

CCCCC(C)(C)C(=O)/C=C/C1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O

SMILES

CCCCC(C)(C)C(=O)C=CC1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O

Canonical SMILES

CCCCC(C)(C)C(=O)C=CC1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O

synonyms

16,16'-dimethyl prostaglandin B1 dimer
di-Calcipho

Origin of Product

United States

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